REACTION_SMILES
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[Br:2][CH2:3][CH:4]1[CH2:5][CH2:6][CH2:7]1.[C:8]([C:9](=[O:10])[O:11][CH2:12][CH3:13])(=[O:14])[O:15][CH2:16][CH3:17].[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[Mg:1]>>[CH2:3]([CH:4]1[CH2:5][CH2:6][CH2:7]1)[C:8]([C:9](=[O:10])[O:11][CH2:12][CH3:13])=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCC1CCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg]
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Name
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Type
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product
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Smiles
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CCOC(=O)C(=O)CC1CCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |